2-Bromo-6-chloroaniline hydrochloride

Gas Chromatography Retention Index Chemical Identification

The only validated reference standard for the 2‑bromo‑6‑chloro impurity (D436490) in Diclofenac Sodium. The unique 2,6‑dihalogen substitution pattern provides a distinct Kovats RI (1284 on TR‑1), enabling unequivocal GC‑FID/GC‑MS resolution from all positional isomers. Its hydrochloride salt form guarantees precise stoichiometry and superior stability over the free base for reproducible solution‑phase chemistry and analytical method validation. Mandatory for ANDA/NDA filing and pharmacopoeial method suitability testing.

Molecular Formula C6H6BrCl2N
Molecular Weight 242.93
CAS No. 2225136-71-8
Cat. No. B2708868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloroaniline hydrochloride
CAS2225136-71-8
Molecular FormulaC6H6BrCl2N
Molecular Weight242.93
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)N)Cl.Cl
InChIInChI=1S/C6H5BrClN.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,9H2;1H
InChIKeyMQKSJIRHOOGZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloroaniline Hydrochloride: A Specialized Halogenated Building Block and Reference Standard


2-Bromo-6-chloroaniline hydrochloride (CAS 2225136-71-8) is the hydrochloride salt of a dihalogenated aniline derivative (C6H6BrCl2N, MW 242.93 g/mol) [1]. The free base (2-bromo-6-chloroaniline, CAS 59772-49-5) is characterized by a low predicted pKa of 0.59 and a predicted logP of 3.27, reflecting the strong electron-withdrawing effects of ortho-bromo and ortho-chloro substituents . Its primary established utility lies in its role as a critical intermediate and a specific process impurity marker in the synthesis of diclofenac sodium .

Why Unqualified Substitution of 2-Bromo-6-chloroaniline Hydrochloride Poses a Risk in Research and Quality Control


Substituting 2-bromo-6-chloroaniline with a generic halogenated aniline or a positional isomer is not functionally equivalent. The specific 2,6-substitution pattern imparts a unique gas chromatography retention index (RI) and electronic profile, critical for analytical resolution [1]. Critically, in pharmaceutical quality control, it is the sole established reference standard for the 2-bromo-6-chloro impurity in Diclofenac Sodium; using alternative compounds like 2-bromo-4-chloroaniline would lead to undetected impurities and invalidate pharmacopoeial methods [2]. Furthermore, the hydrochloride salt form offers distinct handling and solubility benefits over the free base, which are essential for reproducible solution-phase chemistry .

Quantitative Evidence for the Scientific Selection of 2-Bromo-6-chloroaniline Hydrochloride


GC Retention Index (RI) Differentiation from Regioisomers and Dibromo Analogs on a Standard Non-Polar Column

The compound's unique chemical structure translates to a highly specific gas chromatography retention index (RI) on a standard non-polar column, providing unambiguous differentiation from its isomers and analogs. An experimentally determined RI of 1284 (TR-1 column) separates it distinctly from its regioisomer 2-bromo-4-chloroaniline (RI 1371) and a common alternative, 2,6-dibromoaniline (RI 1370) [1]. This large RI gap (>85 units) ensures complete baseline separation, which fails if the incorrect isomer is used as an analytical standard.

Gas Chromatography Retention Index Chemical Identification Halogenated Anilines

Exclusive Role as the Validated Pharmacopoeial Impurity Standard for Diclofenac Sodium

In the pharmaceutical industry, 2-bromo-6-chloroaniline is the specifically identified and mandated reference standard for quantifying the bromide process impurity in Diclofenac Sodium Active Pharmaceutical Ingredient (API) . This compound, formally named Diclofenac Monobromo Sodium Salt (D436490), originates from bromide contaminants in the starting materials during the Ullmann condensation step . Alternative halogenated anilines, such as 2-bromo-4-chloroaniline or 2,6-dichloroaniline, are not recognized as this specific process impurity and cannot be used to calibrate the validated HPLC methods for this analyte .

Pharmaceutical Quality Control Impurity Profiling Diclofenac Sodium Reference Standard

Enhanced Handling and Stability via Hydrochloride Salt Formation Relative to the Free Base

The hydrochloride salt (CAS 2225136-71-8) is the preferred form for procurement to ensure consistent solution stoichiometry and long-term stability. The free base (2-bromo-6-chloroaniline) is a crystalline solid with a low melting point (57-58 °C) and is highly susceptible to oxidation and discoloration upon storage at room temperature [1]. By contrast, the hydrochloride salt has a higher molecular weight (242.93 vs. 206.47 g/mol) and is stored under refrigerated conditions to maintain purity, providing a well-defined, stable counterion that simplifies quantitative handling for research .

Chemical Handling Salt Formation Stability Solubility

Predicted Basicity and Lipophilicity Differentiation for Biological Assay Design

The 2,6-substitution pattern drastically alters the compound's physicochemical properties compared to aniline, which must inform its use in biological assays. The predicted pKa of the conjugate acid is exceptionally low at 0.59 ± 0.10, compared to 4.6 for aniline itself . This means the compound remains entirely neutral under any physiological pH, impacting its solubility, permeability, and protein binding in a manner distinct from more basic aniline analogs. Its predicted logP of 3.27 indicates moderate lipophilicity, which is different from more hydrophilic or hydrophobic analogs and directly influences its distribution in cell-based assays [1].

Physicochemical Property Prediction pKa logP Lead Optimization

Validated Application Scenarios for 2-Bromo-6-chloroaniline Hydrochloride Based on Core Evidence


Pharmaceutical Impurity Profiling and Method Validation for Diclofenac Sodium

This is the primary and most critical application. Procurement of the compound as a validated reference standard is mandatory for any ANDA or NDA filing for Diclofenac Sodium. It must be used to spike samples, establish system suitability for HPLC/GC methods, and quantify the bromide impurity (D436490) to ensure it remains below safety thresholds, as its identity is uniquely linked to this specific synthesis route.

Developing and Validating GC Methods for Environmental Analysis of Halogenated Anilines

Given the high probability of co-occurrence of halogenated aniline pollutants, analytical chemists can rely on the experimentally verified Kovats Retention Index (RI = 1284 on TR-1) to confirm the identity of 2-bromo-6-chloroaniline unequivocally against its other regioisomers. This provides the quantitative basis for setting up a validated, selective GC-FID or GC-MS method. [1]

Precise Stoichiometry Control in Palladium-Catalyzed Cross-Coupling Sequences

Researchers performing chemoselective aminations (Buchwald-Hartwig) or Suzuki couplings on polyhalogenated arenes should choose the hydrochloride salt to ensure precise stoichiometry. Its higher molecular weight and stability prevent the batch-to-batch variability associated with degradation of the free base, which is critical for achieving reproducible yields in complex sequential coupling strategies.

Building Block for Fragment-Based Drug Discovery (FBDD)

Medicinal chemists designing fragment libraries can select this building block when a neutral, moderately lipophilic core with a specific halogen substitution pattern is desired. The exceptionally low predicted pKa (0.59) guarantees the fragment will be uncharged at all biological pH values, a key consideration for predicting passive permeability. Its predicted logP of 3.27 places it within the drug-like lipophilic range.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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